![molecular formula C22H32FN3O B5468149 N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5468149.png)
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a small molecule drug that has shown potential in treating a range of neurological disorders. Its unique structure and mechanism of action make it a promising candidate for further research and development.
Mécanisme D'action
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting an enzyme called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and anti-epileptic effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its specificity for GABA-AT inhibition, which allows for targeted manipulation of GABA levels in the brain. However, there are also limitations to using this compound, including potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are many potential future directions for research on N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, including exploring its therapeutic potential in other neurological disorders, investigating its long-term effects on brain function, and developing more targeted and effective formulations of the drug. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on the brain and to optimize its use in clinical settings.
Méthodes De Synthèse
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 4-fluoro-2-methylbenzylamine with N-cyclopropyl-4-piperidone, followed by the addition of a carboxylic acid derivative to form the final product.
Applications De Recherche Scientifique
N-cyclopropyl-1'-(4-fluoro-2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in treating a range of neurological disorders, including addiction, epilepsy, and ADHD. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as in reducing seizure activity in models of epilepsy. Additionally, this compound has shown promise in improving attention and cognitive function in animal models of ADHD.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-[(4-fluoro-2-methylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32FN3O/c1-16-13-19(23)5-4-17(16)14-25-11-8-21(9-12-25)26-10-2-3-18(15-26)22(27)24-20-6-7-20/h4-5,13,18,20-21H,2-3,6-12,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZVJOJIRAUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.